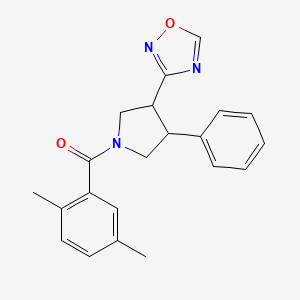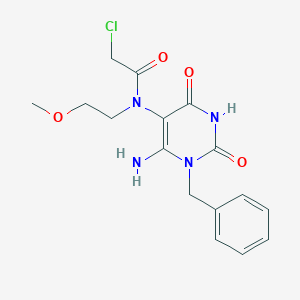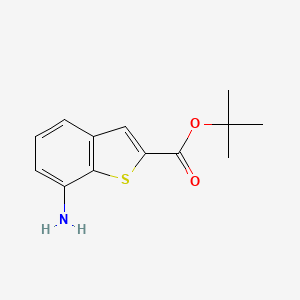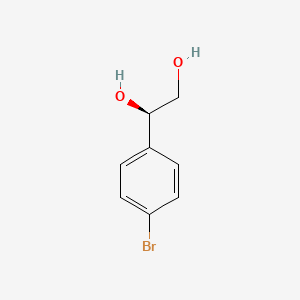
(R)-1-(4-Bromophenyl)ethane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-1-(4-Bromophenyl)ethane-1,2-diol, also known as R-BPED, is a chiral diol that has gained significant attention in the scientific community due to its potential applications in various fields. It is a white crystalline powder that is soluble in water, ethanol, and methanol. R-BPED has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Wissenschaftliche Forschungsanwendungen
Crystallography and Molecular Interactions
(R)-1-(4-Bromophenyl)ethane-1,2-diol has been utilized in crystallography studies. For example, Rong et al. (2006) synthesized a compound involving this molecule and analyzed its structure using X-ray analysis. The study revealed how the molecules are linked via hydrogen bonds and C—H⋯π interactions, which are crucial in understanding molecular interactions and crystal structures (Rong et al., 2006).
Chiral Discrimination and Catalysis
In the field of chiral discrimination, (R)-1-(4-Bromophenyl)ethane-1,2-diol has been used in research exploring enantioselectivity. Kremsner et al. (2008) utilized this compound in a study involving chiral discrimination and applications in catalysis, demonstrating its usefulness in understanding stereoselective chemical reactions (Kremsner et al., 2008).
Asymmetric Catalytic Hydrogenation
This diol has also been involved in research concerning asymmetric catalytic hydrogenation. McCulloch et al. (1990) explored its role in forming catalyst-substrate adducts, crucial for understanding asymmetric hydrogenation catalysts (McCulloch et al., 1990).
Synthesis of Optically Pure Compounds
Marinetti et al. (2001) researched the synthesis of optically pure compounds using (R)-1-(4-Bromophenyl)ethane-1,2-diol. Their work highlights the compound's significance in synthesizing chiral ligands, which are fundamental in various chemical synthesis processes (Marinetti et al., 2001).
Enantioselective Additions in Organic Chemistry
Y. Gök and L. Kekec (2014) utilized (R)-1-(4-Bromophenyl)ethane-1,2-diol in the enantioselective addition of diethylzinc to aromatic aldehydes. Their work demonstrates its utility in organic synthesis, particularly in enhancing enantioselectivity in chemical reactions (Gök & Kekec, 2014).
Microbial Oxidation Studies
In the realm of biocatalysis, (R)-1-(4-Bromophenyl)ethane-1,2-diol has been subjected to microbial oxidation studies, as researched by Königsberger and Hudlický (1993). These studies provide insights into the microbial transformation of such compounds, which is significant in biotechnological applications (Königsberger & Hudlický, 1993).
Synthesis of New Ligands and Catalysis
Research by Da-chun Gong et al. (2007) involved the synthesis of new ligands using (R)-1-(4-Bromophenyl)ethane-1,2-diol and their application in Rh-catalyzed asymmetric hydrogenation. This research contributes to the development of new catalysts for chemical reactions (Gong et al., 2007).
Molecular Structure Analysis
The compound has also been used in studies focusing on the analysis of molecular structures. For instance, the work by A. Stolov et al. (1997) involved the investigation of internal rotation in 1,2-di-(p-bromophenyl)ethane, contributing to the understanding of molecular conformations and interactions (Stolov et al., 1997).
Eigenschaften
IUPAC Name |
(1R)-1-(4-bromophenyl)ethane-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPJGAWPRHNQHI-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H](CO)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(4-Bromophenyl)ethane-1,2-diol | |
CAS RN |
179914-06-8 |
Source


|
| Record name | (1R)-1-(4-bromophenyl)ethane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(1-cyanocyclohexyl)-2-[2-(3,4-dimethoxyphenyl)pyrrolidin-1-yl]acetamide](/img/structure/B2389881.png)
![2-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N,6-dimethylbenzamide](/img/structure/B2389883.png)

![2-Amino-6-[4-(2-pyridinyl)piperazino]-3,5-pyridinedicarbonitrile](/img/structure/B2389885.png)
![(E)-4-(Dimethylamino)-N-[2-hydroxy-2-(1-methylpyrazol-4-yl)propyl]but-2-enamide](/img/structure/B2389886.png)

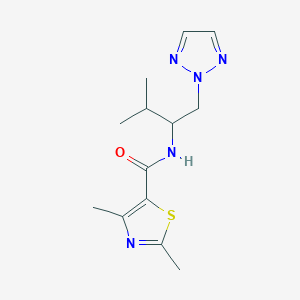
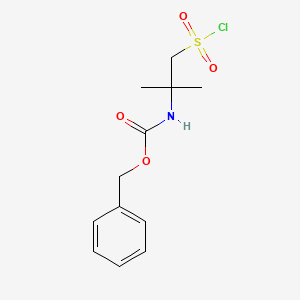
![2-(Benzylthio)-1-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)ethanone](/img/structure/B2389893.png)
